

Advanced Synthesis Protocols: Utilizing 4-Methyl-2,5-dinitrophenol in Chromophore Development

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Compound of Interest

Compound Name: 4-Methyl-2,5-dinitrophenol

CAS No.: 20294-52-4

Cat. No.: B1590258

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Executive Summary

This application note details the specific utility of **4-Methyl-2,5-dinitrophenol** (also known as 2,5-Dinitro-p-cresol or gamma-dinitrocresol) as a high-value intermediate in the synthesis of sulfur dyes and oxidative dye precursors. Unlike its more common homolog, 2,4-dinitrophenol (used for Sulfur Black 1), the 4-methyl-2,5-dinitro isomer introduces steric bulk and electronic donation via the methyl group, typically resulting in brown, khaki, or olive chromophores upon thionation. Furthermore, controlled reduction of this compound yields 2,5-diamino-4-methylphenol, a critical scaffold for oxidative hair dyes and high-performance azo pigments.

Key Applications Covered:

- Polysulfide Fusion: Synthesis of alkylated sulfur dyes (Thiazine/Thianthrene systems).
- Catalytic Hydrogenation: Production of diamine precursors for oxidative coupling.

Chemical Profile & Safety Architecture

Compound: **4-Methyl-2,5-dinitrophenol** CAS: 329-71-5 Molecular Formula: C₇H₆N₂O₅

Critical Safety Directive (Read Before Experimentation)

- **Explosive Hazard:** Like all polynitrated phenols, this compound is shock-sensitive and explosive when dry. Always store and handle with at least 15-20% moisture content. Never grind dry material.
- **Metabolic Toxicity:** Dinitrophenols are potent mitochondrial uncouplers (disrupting oxidative phosphorylation).[1] Absorption through skin or inhalation can be fatal. Double-gloving (Nitrile/Laminate) and full-face respirators are mandatory.

Application I: Synthesis of Alkylated Sulfur Dyes (Thionation Protocol)

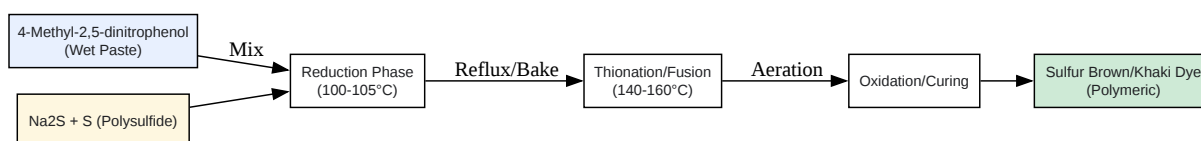
Principle

The synthesis involves the "baking" or "fusion" of the nitro compound with sodium polysulfide. The polysulfide acts as both a reducing agent (converting

to

) and a thionating agent, inserting sulfur bridges to form heterocyclic chromophores (thiazines and thianthrenes). The methyl group at the C4 position prevents polymerization at that site, modulating the solubility and shade of the final dye compared to non-alkylated analogs.

Workflow Diagram



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Figure 1: Logical flow for the conversion of dinitroresol to sulfur dyes via polysulfide fusion.

Experimental Protocol: Polysulfide Fusion

Reagents:

- **4-Methyl-2,5-dinitrophenol** (calculated as dry weight): 0.1 mol (19.8 g)
- Sodium Sulfide () : 0.25 mol
- Elemental Sulfur: 0.35 mol
- Water: 50 mL

Step-by-Step Methodology:

- Polysulfide Preparation:
 - In a 250 mL stainless steel or iron beaker (glass is permissible but etching may occur), dissolve Sodium Sulfide in water.
 - Heat to 80°C and slowly add elemental Sulfur. Stir until a clear, dark red solution of sodium polysulfide () forms.
- Precursor Addition (The Reduction Phase):
 - Caution: Exothermic reaction.
 - Slowly add the wet **4-Methyl-2,5-dinitrophenol** paste to the polysulfide solution over 30 minutes. Maintain temperature between 100-105°C.
 - Observation: The mixture will turn deep brown/black as nitro groups are reduced to amines. Ammonia gas may evolve (use scrubber).
- The Fusion (Thionation Phase):
 - Raise the temperature to 140°C (requires oil bath if using glass).

- Reflux for 12-15 hours. The mixture will thicken.
- Endpoint: Spot test on filter paper. A drop should show a dark center with a clear, slightly colored rim (indicating no free nitro compound remains).
- Work-up:
 - Dilute the melt with 200 mL hot water.
 - Precipitate the dye by aerating the solution (bubbling air) for 2 hours or by acidification with dilute acetic acid to pH 5-6.
 - Filter the precipitate, wash with warm water to remove inorganic salts, and dry at 60°C.

Application II: Synthesis of 2,5-Diamino-4-methylphenol (Catalytic Reduction)

Principle

For high-value applications (hair dyes, aramid fibers, or azo pigments), the polymeric sulfur dye structure is undesirable. Instead, a clean reduction to the diamine is required. Catalytic hydrogenation is preferred over Fe/HCl reduction to avoid iron contamination and waste.

Reaction Mechanism

The reaction proceeds via the stepwise reduction of nitro groups to hydroxylamines and finally to amines.

Experimental Protocol: High-Pressure Hydrogenation

Reagents:

- **4-Methyl-2,5-dinitrophenol:** 10 g
- Solvent: Methanol (100 mL)
- Catalyst: 10% Pd/C (0.5 g)
- Hydrogen gas (H₂)

Methodology:

- Loading:
 - Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with Methanol and the dinitrophenol.
 - Add the Pd/C catalyst under an inert atmosphere (Nitrogen purge) to prevent ignition of methanol vapors.
- Hydrogenation:
 - Pressurize to 30 bar (435 psi) with
 - Heat to 60°C with vigorous stirring (1000 rpm).
 - Monitor pressure drop. Repressurize as needed until consumption ceases (approx. 2-4 hours).
- Isolation (Anaerobic Handling):
 - Critical: The resulting diamine is highly sensitive to oxidation (turns black in air).
 - Filter the catalyst under Nitrogen pressure.
 - Stabilization: Immediately acidify the filtrate with sulfuric acid to precipitate 2,5-diamino-4-methylphenol sulfate. The salt form is stable in air.
 - Filter the white/off-white crystals and wash with cold ethanol.

Analytical Validation & Data

To ensure protocol success, compare your product against these standard metrics.

Parameter	4-Methyl-2,5-dinitrophenol (Starting Material)	Sulfur Dye Product (App I)	Diamine Sulfate (App II)
Appearance	Yellow Crystalline Solid	Dark Brown/Black Powder	White/Grey Crystals
Solubility	Soluble in Acetone, Alkali	Insoluble in water; Soluble in Na ₂ S	Soluble in Water/Acid
UV-Vis	~260nm, 360nm	Broad absorption (visible region)	shifts with pH
IR Spectrum	Strong stretch (1530, 1350 cm ⁻¹)	Loss of ; Appearance of C-S	/ stretch

Quality Control Checkpoint

For the diamine sulfate (Application II), perform H-NMR (D₂O).

- Target Signals: Two singlets in the aromatic region (protons at C3 and C6 are chemically distinct and uncoupled due to para/meta substitution pattern).
- Impurity Flag: If peaks are broad or multiplets appear, oxidation has occurred.

References

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Sources

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